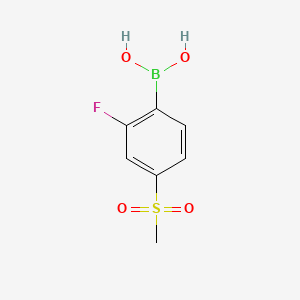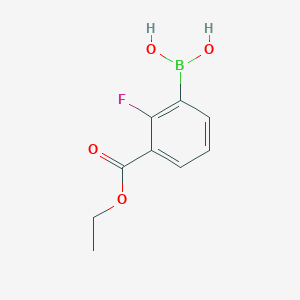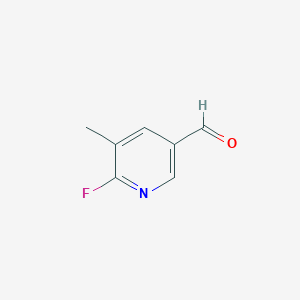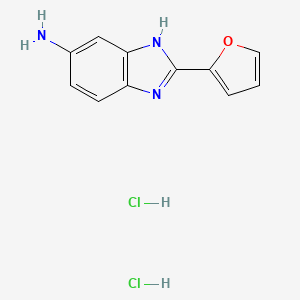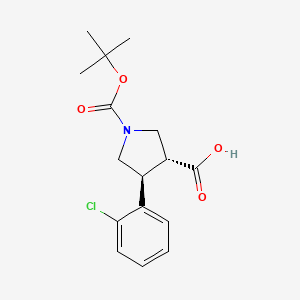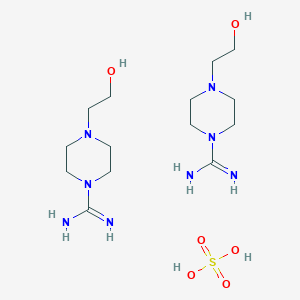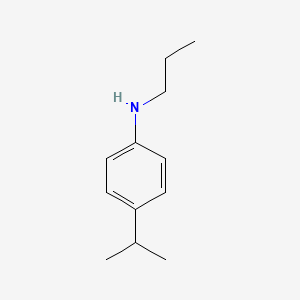
(4-Isopropylphenyl)propylamine
説明
(4-Isopropylphenyl)propylamine, also known as 3-(4-Isopropylphenyl)propan-1-amine, is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 .
Synthesis Analysis
The synthesis of amines like (4-Isopropylphenyl)propylamine can be achieved through various methods. One common method is the alkylation of ammonia with propanol . Another less common method involves the reduction of propionitrile using hydrogen in the presence of a metal catalyst .Molecular Structure Analysis
The molecular structure of (4-Isopropylphenyl)propylamine consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The compound exists as four stereoisomers .Chemical Reactions Analysis
The decomposition of propylamine, a related compound, has been studied extensively. It has been found that the formation of propene and NH3 is a significant reaction, both kinetically and thermodynamically .Physical And Chemical Properties Analysis
(4-Isopropylphenyl)propylamine is predicted to have a boiling point of 265.4±19.0 °C and a density of 0.923±0.06 g/cm3 .科学的研究の応用
Conformational Isomerism
A study explored the conformational isomerism of isopropylamine, investigating its structure and stability. High-level quantum-chemical calculations and high-resolution rotational spectroscopy were combined to assess its equilibrium structures and relative energies. The research provided insights into several stable conformers and their rotational spectra, which are vital for understanding the molecular behavior of isopropylamine (Melosso et al., 2020).
Decomposition Reactions
The decomposition reaction mechanisms of propylamine were comprehensively studied using computational methods. This research identified major pathways for the decomposition of propylamine, providing kinetic and thermodynamic parameters, which are essential for understanding its chemical behavior and potential applications (Almatarneh et al., 2019).
Chemical Modification of Hyaluronan
Research on the chemical modification of hyaluronan (HA) involved grafting propylamine and butylamine to HA. This modification was aimed at optimizing HA's shear-thinning properties, crucial for injectability and additive manufacturing in biomedical applications. The study provided valuable insights into the tunable viscoelasticity of HA derivatives, which are significant for developing bioinks and hydrogels in drug delivery and regenerative medicine (Petta et al., 2016).
Crosslinking Chemistry
Another study focused on catechol chemistry used as a crosslinking tool in natural organisms and synthetic systems. Using propylamine and 4-methyl catechol as model compounds, the research identified dominant reaction pathways, including aryloxyl-phenol coupling and Michael-type addition. This study is pivotal for understanding and improving crosslinking chemistry in various applications (Yang et al., 2016).
Gas Sensitivity in Thin Films
A study observed that thin films based on dimorphite exhibit gas sensitivity at room temperature. Using a metal-semiconductor-metal structure with dimorphite as the semiconducting material, the research demonstrated the gas-induced shifts in current–voltage characteristics, indicating a potential application for propylamine vapor detection (Marian et al., 2000).
Electrochemical Quantification
Research on the electrochemical quantification of 2,6-diisopropylphenol (propofol) demonstrated the development of analytical methods for detecting propofol in acidic solutions. This study is significant for its potential application in monitoring and controlled dosing of propofol in clinical settings (Langmaier et al., 2011).
Safety And Hazards
特性
IUPAC Name |
4-propan-2-yl-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-9-13-12-7-5-11(6-8-12)10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSSXBNFCNFXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropylphenyl)propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone hydrochloride](/img/structure/B1437259.png)
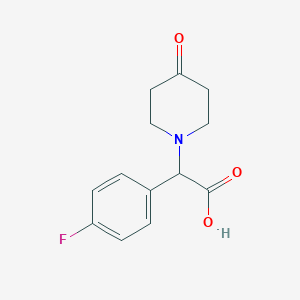
![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)
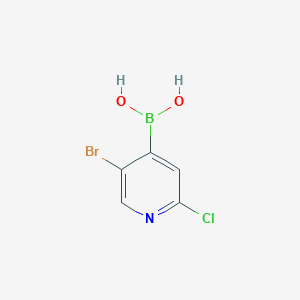
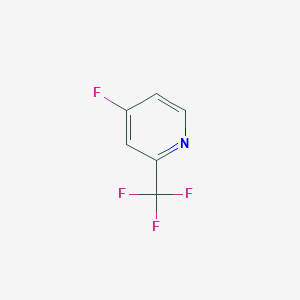
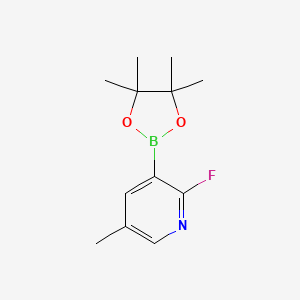
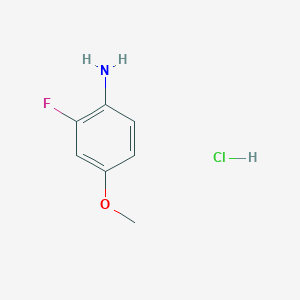
![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)
